Msx-122

Catalog No.
S548942
CAS No.
897657-95-3
M.F
C16H16N6
M. Wt
292.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Msx-122

CAS Number

897657-95-3

Product Name

Msx-122

IUPAC Name

N-[[4-[(pyrimidin-2-ylamino)methyl]phenyl]methyl]pyrimidin-2-amine

Molecular Formula

C16H16N6

Molecular Weight

292.34 g/mol

InChI

InChI=1S/C16H16N6/c1-7-17-15(18-8-1)21-11-13-3-5-14(6-4-13)12-22-16-19-9-2-10-20-16/h1-10H,11-12H2,(H,17,18,21)(H,19,20,22)

InChI Key

PXZXYRKDDXKDTK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

MSX-122, N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amine

Canonical SMILES

C1=CN=C(N=C1)NCC2=CC=C(C=C2)CNC3=NC=CC=N3

The exact mass of the compound Msx-122 is 292.14364 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MSX-122 (CAS 897657-95-3) is a highly selective, orally bioavailable, non-peptide small molecule partial antagonist of the CXCR4 chemokine receptor. Unlike traditional macrocyclic or peptidic CXCR4 inhibitors, MSX-122 exhibits a unique pharmacological profile characterized by an IC50 of ~10 nM for blocking CXCR4/CXCL12-mediated chemotaxis without inducing bone marrow stem cell mobilization [1]. Supplied as a stable solid powder that is readily soluble in DMSO and stable at -20°C for long-term storage, MSX-122 is engineered specifically to overcome the pharmacokinetic and toxicity limitations of first-generation antagonists . For procurement professionals and lead scientists, MSX-122 represents a critical tool for long-term in vivo oncology and immunology models where precise uncoupling of CXCR4 signaling pathways is required without the confounding artifacts of pan-receptor blockade.

Procuring generic CXCR4 inhibitors, such as the industry-standard macrocycle AMD3100 (Plerixafor) or peptidic agents like TN14003, introduces severe experimental artifacts in long-term preclinical models. AMD3100 acts as a full antagonist that profoundly mobilizes bone marrow stem cells (leukocytosis), a secondary effect that can paradoxically exacerbate tissue fibrosis and provide a reservoir of cancer stem cells in metastasis models[1]. Furthermore, AMD3100 and peptidic inhibitors require strict parenteral administration (subcutaneous or intraperitoneal injection) and often exhibit dose-limiting toxicities over extended periods [2]. Substituting MSX-122 with these common alternatives compromises study integrity by conflating direct CXCR4 blockade with systemic stem cell mobilization, while also complicating daily dosing regimens due to poor oral bioavailability.

Pathway Selectivity: Gαi vs. Gq Signaling Uncoupling

MSX-122 acts as a highly selective partial antagonist that uncouples CXCR4 signaling. In comparative in vitro assays, MSX-122 effectively blocks the Gαi-mediated cAMP reduction pathway at concentrations as low as 10 nM, whereas 1000 nM of AMD3100 is required to achieve significant blockade in the same assay. Conversely, MSX-122 is entirely inactive in Gq-mediated calcium flux assays, a pathway that AMD3100 fully inhibits[1].

Evidence DimensionGαi (cAMP) vs Gq (Calcium Flux) inhibition
Target Compound DataMSX-122: Blocks cAMP at 10 nM; Inactive in Calcium Flux
Comparator Or BaselineAMD3100: Requires 1000 nM for cAMP block; Active in Calcium Flux
Quantified Difference100-fold higher potency for cAMP reduction blockade; absolute divergence in calcium flux activity
ConditionsIn vitro cAMP TR-FRET assay and calcium flux assay in CXCR4-overexpressing cells

Allows researchers to selectively inhibit CXCR4-driven chemotaxis without disrupting intracellular calcium signaling, providing a precise tool unavailable with pan-antagonists.

In Vivo Toxicity and Stem Cell Mobilization Avoidance

A major limitation of standard CXCR4 full antagonists like AMD3100 is their propensity to mobilize bone marrow stem cells, which can confound long-term in vivo studies. In a 20-week murine model of radiation-induced pulmonary fibrosis, MSX-122 significantly attenuated fibrosis development by 70% with 0% mortality. In contrast, the AMD3100-treated cohort experienced 50% mortality and failed to significantly suppress fibrosis, likely due to paradoxical stem cell mobilization exacerbating the condition [1].

Evidence DimensionLong-term in vivo survival and fibrosis attenuation
Target Compound DataMSX-122: 70% reduction in fibrosis, 0% mortality
Comparator Or BaselineAMD3100: Non-significant fibrosis reduction, 50% mortality
Quantified Difference70% absolute improvement in survival rate and superior disease attenuation
Conditions20-week continuous treatment in a radiation-induced pulmonary fibrosis mouse model

Essential for procurement in chronic disease or metastasis models where stem cell mobilization introduces fatal artifacts or unacceptable toxicity.

Formulation Compatibility and Oral Bioavailability

Unlike first-generation peptidic CXCR4 antagonists (e.g., TN14003) or highly charged macrocycles (AMD3100) that require parenteral administration, MSX-122 is an orally bioavailable, non-peptide small molecule. It is readily soluble in DMSO for stock preparation and maintains high stability for in vivo formulation [1]. This structural advantage eliminates the need for daily subcutaneous or intraperitoneal injections in extended preclinical studies.

Evidence DimensionRoute of administration and structural class
Target Compound DataMSX-122: Non-peptide small molecule, orally bioavailable
Comparator Or BaselineTN14003 / AMD3100: Peptide / Macrocycle requiring injection
Quantified DifferenceEnables oral gavage dosing vs. strict parenteral requirements
ConditionsPreclinical pharmacokinetic and formulation profiling

Drastically simplifies dosing logistics, reduces animal handling stress, and improves reproducibility in long-term efficacy studies.

Long-Term Murine Models of Solid Tumor Metastasis

Because MSX-122 blocks CXCR4-mediated chemotaxis without mobilizing bone marrow stem cells, it is the optimal choice for evaluating anti-metastatic therapies in breast cancer and squamous cell carcinoma models. It prevents the confounding artifact of stem cell release that occurs with AMD3100 [1].

In Vitro GPCR Signaling Decoupling Assays

MSX-122 is uniquely suited for mechanistic studies requiring the isolation of the Gαi pathway from the Gq pathway. Its ability to block cAMP reduction at 10 nM while remaining inactive in calcium flux assays allows researchers to uncouple CXCR4 downstream signaling [1].

Chronic Fibrosis and Anti-Inflammatory Disease Modeling

In models of radiation- or bleomycin-induced pulmonary fibrosis, MSX-122 provides superior long-term survival and disease attenuation compared to standard full antagonists. Its lack of stem cell mobilization prevents the paradoxical worsening of fibrosis observed with AMD3100 over extended dosing periods [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

292.14364454 Da

Monoisotopic Mass

292.14364454 Da

Heavy Atom Count

22

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

69D634Q702

Other CAS

897657-95-3

Wikipedia

Msx-122

Dates

Last modified: 08-15-2023
1: Shu HK, Yoon Y, Hong S, Xu K, Gao H, Hao C, Torres-Gonzalez E, Nayra C, Rojas M, Shim H. Inhibition of the CXCL12/CXCR4-Axis as Preventive Therapy for Radiation-Induced Pulmonary Fibrosis. PLoS One. 2013 Nov 7;8(11):e79768. doi: 10.1371/journal.pone.0079768. PubMed PMID: 24244561; PubMed Central PMCID: PMC3820649.
2: Ziarek JJ, Liu Y, Smith E, Zhang G, Peterson FC, Chen J, Yu Y, Chen Y, Volkman BF, Li R. Fragment-based optimization of small molecule CXCL12 inhibitors for antagonizing the CXCL12/CXCR4 interaction. Curr Top Med Chem. 2012;12(24):2727-40. PubMed PMID: 23368099; PubMed Central PMCID: PMC3839847.
3: Liang Z, Zhan W, Zhu A, Yoon Y, Lin S, Sasaki M, Klapproth JM, Yang H, Grossniklaus HE, Xu J, Rojas M, Voll RJ, Goodman MM, Arrendale RF, Liu J, Yun CC, Snyder JP, Liotta DC, Shim H. Development of a unique small molecule modulator of CXCR4. PLoS One. 2012;7(4):e34038. doi: 10.1371/journal.pone.0034038. Epub 2012 Apr 2. PubMed PMID: 22485156; PubMed Central PMCID: PMC3317778.
4: de Nigris F, Schiano C, Infante T, Napoli C. CXCR4 inhibitors: tumor vasculature and therapeutic challenges. Recent Pat Anticancer Drug Discov. 2012 Sep;7(3):251-64. Review. PubMed PMID: 22376154.

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